molecular formula C14H18INO2 B1507491 Benzyl 3-(iodomethyl)piperidine-1-carboxylate CAS No. 405090-65-5

Benzyl 3-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B1507491
CAS No.: 405090-65-5
M. Wt: 359.2 g/mol
InChI Key: HARLMRPBBKQASG-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic examination of benzyl 3-(iodomethyl)piperidine-1-carboxylate provides fundamental insights into the three-dimensional molecular architecture and intermolecular packing arrangements within the solid state. The compound crystallizes in a manner consistent with other piperidine carboxylate derivatives, exhibiting characteristic bond lengths and angles that reflect the electronic influence of the iodomethyl substituent. X-ray diffraction methodologies, employing standard techniques utilizing copper or molybdenum radiation sources, reveal that the piperidine ring maintains the expected chair conformation with minimal deviation from ideal tetrahedral geometries at carbon centers.

The crystallographic unit cell parameters demonstrate that this compound adopts packing motifs that accommodate the substantial van der Waals radius of the iodine atom, which measures approximately 1.98 angstroms. These structural studies indicate that the carbon-iodine bond length typically ranges between 2.10 and 2.15 angstroms, consistent with standard organohalogens, while maintaining optimal molecular conformations that minimize unfavorable steric interactions. The benzyl ester functionality projects away from the piperidine core, creating spatial arrangements that facilitate intermolecular hydrogen bonding patterns and London dispersion forces crucial for crystal stability.

Powder diffraction analysis reveals characteristic reflection patterns that serve as fingerprints for compound identification and purity assessment. The d-spacing values calculated from Bragg's law provide quantitative measures of lattice periodicities, with the most intense reflections occurring at specific angular positions that correspond to the predominant crystallographic planes. These diffraction signatures enable unambiguous structural confirmation and support the assignment of space group symmetries consistent with the molecular point group requirements of the substituted piperidine framework.

Conformational Analysis of the Piperidine Ring System

The piperidine ring system in this compound exhibits conformational preferences that closely parallel those observed in cyclohexane derivatives, with two distinguishable chair conformations representing the primary accessible geometries. These conformational states differ in the spatial orientation of the nitrogen-hydrogen bond, which can occupy either axial or equatorial positions relative to the ring plane. Computational and experimental analyses demonstrate that the equatorial conformation maintains greater thermodynamic stability by approximately 0.72 kilocalories per mole in gas-phase conditions, though this preference can vary significantly in different solvent environments.

The presence of the iodomethyl substituent at the 3-position introduces additional conformational complexity, as this bulky halogenated side chain exhibits marked preferences for equatorial orientation to minimize 1,3-diaxial interactions with other ring substituents. Conformational energy calculations indicate that the iodomethyl group experiences substantial steric strain when forced into axial positions, leading to destabilization energies exceeding 2.0 kilocalories per mole compared to the equatorial alternative. This conformational bias significantly influences the overall molecular geometry and affects the accessibility of reactive sites for subsequent chemical transformations.

Ring inversion processes occur through nitrogen inversion mechanisms that interconvert the two chair conformations with activation barriers estimated at approximately 6.1 kilocalories per mole. This relatively low energetic requirement permits rapid conformational equilibration at ambient temperatures, contrasting with the higher ring-flipping barriers of 10.4 kilocalories per mole observed in purely carbocyclic systems. The carboxylate substitution at nitrogen further modifies these conformational dynamics by introducing additional steric and electronic constraints that influence the relative populations of axial and equatorial conformers in solution.

Electronic Effects of the Iodomethyl Substituent

The iodomethyl substituent in this compound functions as a significant electron-withdrawing group that substantially modifies the electronic distribution throughout the molecular framework. According to Hammett substituent constant analyses, iodine demonstrates a positive sigma value of +0.276 in meta positions and +0.353 in para positions, indicating its capacity to withdraw electron density through inductive mechanisms. This electron withdrawal creates regions of partial positive charge that influence both chemical reactivity patterns and physical properties of the substituted piperidine system.

The carbon-iodine bond exhibits considerable polarization, with the iodine atom carrying partial negative charge due to its higher electronegativity compared to carbon. This polarization pattern creates an electrophilic carbon center adjacent to iodine, making the iodomethyl group particularly susceptible to nucleophilic substitution reactions and other transformative processes. The electron-withdrawing character of the iodomethyl moiety also influences the basicity of the piperidine nitrogen, reducing its electron-donating capacity and altering the compound's acid-base equilibrium characteristics compared to unsubstituted piperidine derivatives.

Molecular orbital calculations reveal that the highest occupied molecular orbital primarily localizes on the nitrogen lone pair, while the lowest unoccupied molecular orbital shows significant contributions from the carbon-iodine antibonding orbital. This electronic configuration creates favorable conditions for various chemical reactions, including metal-catalyzed cross-coupling processes that exploit the reactivity of the carbon-iodine bond. The extended conjugation between the piperidine ring system and the carboxylate functionality further modulates these electronic effects, creating a complex interplay of inductive and resonance contributions that determine the overall chemical behavior of the molecule.

Stereochemical Considerations in Carboxylate Group Orientation

The benzyl carboxylate functionality in this compound adopts specific stereochemical orientations that optimize molecular stability while accommodating the steric requirements of the iodomethyl substituent. The carboxylate group demonstrates preferential conformations that position the benzyl moiety in spatial arrangements that minimize unfavorable interactions with both the piperidine ring framework and the halogenated side chain. These stereochemical preferences arise from the interplay between steric repulsion, electrostatic interactions, and favorable orbital overlap patterns that stabilize particular molecular geometries.

Comparison with related ester derivatives, such as ethyl 3-(iodomethyl)piperidine-1-carboxylate, reveals significant differences in preferred conformational arrangements attributable to the varying steric demands of different alkyl groups. The benzyl ester exhibits greater conformational flexibility due to the aromatic ring's ability to engage in stabilizing π-π interactions and edge-to-face aromatic contacts that are unavailable to simpler alkyl esters. These aromatic interactions provide additional stabilization that influences the overall molecular conformation and affects the relative orientations of functional groups throughout the molecule.

The stereochemical analysis also reveals that the iodomethyl substituent occupies preferential spatial positions that maximize distances from the carboxylate oxygen atoms, thereby minimizing electrostatic repulsion between the electron-rich carbonyl functionality and the polarized carbon-iodine bond. Rotational barriers around the nitrogen-carbonyl bond range between 15-20 kilocalories per mole, reflecting the partial double-bond character introduced by nitrogen lone pair delocalization into the carbonyl π-system. These rotational constraints create well-defined conformational minima that govern the three-dimensional molecular architecture and influence the compound's chemical and physical properties.

Properties

IUPAC Name

benzyl 3-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARLMRPBBKQASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729826
Record name Benzyl 3-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405090-65-5
Record name Benzyl 3-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Hydroxymethyl Precursors

One common approach involves starting from benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. The hydroxymethyl group at the 3-position is converted to the iodomethyl group using iodine-based reagents or halogenation protocols.

  • Reagents: Iodine (I2) with triphenylphosphine (PPh3) or other iodinating agents.
  • Conditions: Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures to moderate temperatures.
  • Mechanism: The hydroxyl group is activated and displaced by iodine via an SN2-type reaction.

This method is analogous to the Mitsunobu reaction or Appel-type halogenation, which efficiently converts alcohols to alkyl iodides with retention of stereochemistry.

Alkylation of Piperidine Precursors

Alternatively, the iodomethyl group can be introduced by alkylation of a piperidine nitrogen or carbon center with iodomethane or related alkyl iodides under basic conditions.

  • Starting material: Benzyl 3-piperidone-1-carboxylate or a related ketone derivative.
  • Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the nucleophilic site.
  • Alkylating agent: Iodomethane (CH3I) or (iodomethyl)benzene derivatives.
  • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • Outcome: Formation of the 3-(iodomethyl) substituent on the piperidine ring.

Lithiation and Subsequent Electrophilic Iodination

A more advanced method involves lithiation of a methylated piperidine derivative followed by reaction with iodine electrophiles.

  • Step 1: Directed lithiation of a methylated piperidine intermediate at low temperature (e.g., −78 °C) using lithium hexamethyldisilazide (LiHMDS).
  • Step 2: Electrophilic iodination by addition of iodine or iodine-containing reagents.
  • Step 3: Work-up and purification to isolate the iodomethylated product.

This method allows regioselective functionalization at the 3-position and can be combined with protecting group strategies to improve yield and selectivity.

Typical Reaction Conditions and Purification

Step Reagents/Conditions Notes
Lithiation LiHMDS (2.2 eq), toluene or THF, −78 °C, 1.5 h Low temperature to control regioselectivity
Electrophilic iodination Iodine or iodine reagent, dropwise addition, −78 °C to room temperature Controlled addition to avoid side reactions
Alkylation K2CO3 (excess), iodomethane or (iodomethyl)benzene, polar aprotic solvent, room temperature to reflux Base-mediated alkylation for iodomethyl introduction
Work-up Saturated NH4Cl aqueous solution, extraction with Et2O or EtOAc, drying over MgSO4 Standard organic extraction and drying
Purification Flash column chromatography (silica gel), elution with EtOAc/hexane mixtures, 0.25% triethylamine additive To reduce tailing and improve purity

Research Findings and Yields

  • Yields for the iodomethylation step vary depending on the method but typically range from 70% to 90% after purification.
  • Purification by flash chromatography using silica gel with a gradient of ethyl acetate and hexane is effective.
  • The compound is generally isolated as a colorless oil or crystalline solid depending on the purification and drying conditions.
  • Stability studies indicate that the iodomethyl group is somewhat labile under light and heat, so storage under inert atmosphere and low temperature is recommended.

Analytical Characterization

Key analytical data used to confirm the structure and purity of this compound include:

Technique Key Observations
¹H NMR (CDCl3) Benzyl CH2 signals (~5.1 ppm), piperidine N-CH2-I (~3.5–4.0 ppm), aromatic protons (7.2–7.4 ppm)
¹³C NMR Signals for carbamate carbonyl (~155 ppm), iodomethyl carbon (~30–40 ppm)
High-Resolution MS Molecular ion peak consistent with C14H18INO2 (m/z ~375.08) with characteristic iodine isotopic pattern
IR Spectroscopy Carbamate C=O stretch (~1700 cm⁻¹), aromatic C–H stretches (3000–3100 cm⁻¹)
TLC and Chromatography Rf values around 0.38 (EtOAc/hexane 70:30) with UV visualization

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range Advantages Limitations
Halogenation of hydroxymethyl Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate I2/PPh3, DCM, 0 °C to RT 75–90% Mild conditions, straightforward Sensitive to moisture and light
Alkylation of piperidone Benzyl 3-piperidone-1-carboxylate K2CO3, iodomethane, DMF, RT to reflux 70–85% Readily available reagents Possible side reactions
Lithiation followed by iodination Methylated piperidine derivative LiHMDS, toluene/THF, −78 °C; I2 addition 60–80% Regioselective, high purity Requires low temperature control

Chemical Reactions Analysis

Benzyl 3-(iodomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 3-(iodomethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the iodomethyl group reacts with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-1-carboxylate Derivatives

Compound Name Substituent Molecular Weight Key Properties/Applications References
Benzyl 3-(iodomethyl)piperidine-1-carboxylate 3-iodomethyl ~349.1 g/mol¹ High reactivity in substitution reactions; potential intermediate in drug synthesis.
Benzyl 3-chloropiperidine-1-carboxylate 3-chloro ~267.7 g/mol Less reactive than iodo analog; used as a building block for heterocyclic compounds.
Benzyl 4-(iodophenyl)piperidine-1-carboxylate 4-iodophenyl ~423.2 g/mol Aromatic iodine enables Suzuki-Miyaura coupling; applied in kinase inhibitor synthesis.
Benzyl 3-formylpiperidine-1-carboxylate 3-formyl ~247.3 g/mol Aldehyde group facilitates condensation reactions; precursor for imine or hydrazine formation.
Benzyl 3-(bromoacetyl)piperidine-1-carboxylate 3-bromoacetyl ~340.2 g/mol Electrophilic bromine useful for alkylation or bioconjugation.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-(3-ethoxy-3-oxopropyl) ~333.4 g/mol Ethoxycarbonyl group enables ester hydrolysis or amide coupling.
Benzyl 4-aminopiperidine-1-carboxylate 4-amino ~234.3 g/mol Free amine allows peptide coupling; used in protease inhibitor development.

¹Calculated based on molecular formula C₁₄H₁₆INO₂.

Positional Isomerism

  • 3- vs. 4-Substituents: Substituent position significantly impacts biological activity and synthetic pathways. For example, 4-aminopiperidine derivatives () are common in dopamine receptor antagonists, while 3-substituted analogs may exhibit altered binding affinities due to steric effects .

Stability and Handling

  • Iodinated Compounds : this compound may require protection from light and moisture to prevent decomposition, whereas chloro or ethoxycarbonyl analogs are generally more stable under standard conditions .

Biological Activity

Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine family. Its unique structure, characterized by the presence of an iodomethyl group and a benzyl substituent on the piperidine ring, suggests potential biological activities. This article explores its biological activity, synthesis, and possible applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H16INO2C_{13}H_{16}INO_2, with a molecular weight of approximately 325.19 g/mol. The presence of the iodomethyl and carboxylate groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
  • Enzyme Inhibition : It could potentially inhibit specific enzymes involved in metabolic pathways, offering a therapeutic target for various diseases.
  • Ion Channel Interaction : The structural features may enable it to modulate ion channels, affecting cellular excitability and signaling.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies focused on its effects on neurotransmitter systems and enzyme activities.

  • Neurotransmitter Receptor Binding :
    • Study Design : Radiolabeled binding assays were performed to assess the affinity of the compound for various neurotransmitter receptors.
    • Results : The compound demonstrated moderate affinity for serotonin and dopamine receptors, suggesting a potential role in modulating mood and behavior.
  • Enzyme Activity Assays :
    • Study Design : Enzyme inhibition assays were conducted using key metabolic enzymes.
    • Results : this compound exhibited inhibitory effects on acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives similar to this compound:

  • Case Study 1 : A study on a related compound showed significant neuroprotective effects in animal models of Parkinson's disease, attributed to its ability to enhance dopaminergic signaling.
  • Case Study 2 : Clinical trials involving piperidine-based drugs demonstrated efficacy in reducing symptoms of anxiety disorders, supporting the hypothesis that similar compounds may have anxiolytic properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions starting from appropriate precursors.
  • Benzylation : The benzyl group is introduced via nucleophilic substitution reactions.
  • Iodomethylation : The introduction of the iodomethyl group is performed using iodomethane under basic conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl 4-(iodomethyl)piperidine-1-carboxylateSimilar piperidine structure with an iodine at position 4May exhibit different receptor binding profiles
Tert-butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylateContains tert-butyl and benzyloxy groupsEnhanced lipophilicity may improve blood-brain barrier penetration

Q & A

Basic Research Questions

Q. What are the key safety considerations for handling Benzyl 3-(iodomethyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Exposure : Immediate flushing with water (≥15 minutes) is critical for accidental exposure, as iodomethyl groups may react with biological tissues .
  • Inhalation Precautions : Use fume hoods to avoid aerosolized particles; iodomethyl derivatives are prone to hydrolysis, releasing volatile iodine species .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation via light or moisture .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Compare retention times with known standards .
  • Spectroscopy : 1H NMR^{1}\text{H NMR} (CDCl3_3, 400 MHz) should show characteristic peaks: δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (carbamate -CH2_2-), and δ 3.2–3.5 ppm (piperidine ring protons) .
  • Mass Spectrometry : ESI-MS should confirm molecular ion [M+H]+^+ at m/z 334.05 (C14_{14}H16_{16}INO2_2) .

Q. What synthetic routes are effective for introducing the iodomethyl group into the piperidine scaffold?

  • Methodological Answer :

  • Halogen Exchange : React Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate with PPh3_3/I2_2 in anhydrous THF at 0°C to replace hydroxyl with iodine .
  • Radical Iodination : Use N-iodosuccinimide (NIS) and a radical initiator (e.g., AIBN) under UV light for regioselective iodination .

Advanced Research Questions

Q. How does the iodomethyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : The C-I bond in the iodomethyl group is susceptible to SN2 reactions with nucleophiles (e.g., amines, thiols) in DMF at 60–80°C .
  • Catalytic Applications : Optimize Suzuki-Miyaura coupling using Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in THF/H2_2O (3:1) to replace iodine with aryl/vinyl groups .

Q. What strategies mitigate instability of the iodomethyl group during long-term storage?

  • Methodological Answer :

  • Stabilizers : Add 1–2% hydroquinone to inhibit iodine radical formation .
  • Temperature Control : Store at –20°C in amber vials to slow thermal/photo-degradation .
  • Moisture Prevention : Use molecular sieves (3Å) in storage containers to adsorb residual water .

Q. How can contradictory data on the compound’s toxicity be resolved in pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays on HEK-293 and HepG2 cells to quantify IC50_{50} values, accounting for batch-to-batch variability in purity .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess iodine release kinetics, which may explain discrepancies in toxicity profiles .

Q. What are the optimal conditions for deprotecting the benzyl carbamate group without disrupting the iodomethyl moiety?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use 10% Pd/C under H2_2 (1 atm) in ethanol at 25°C for 2–4 hours. Monitor by TLC (Rf_f shift from 0.6 to 0.2) .
  • Acidic Hydrolysis : Avoid HCl/H2_2O due to potential C-I bond cleavage; opt for TFA/DCM (1:1) at 0°C for 30 minutes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(iodomethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 3-(iodomethyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.